![molecular formula C12H22N2O4S B13059213 Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-CarboxylicAcidTert-ButylEster](/img/structure/B13059213.png)
Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-CarboxylicAcidTert-ButylEster
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Overview
Description
Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester is a complex organic compound with the molecular formula C12H22N2O4S . This compound is characterized by its unique structure, which includes an isothiazolo ring fused with an azepine ring, and a tert-butyl ester functional group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester involves multiple steps, typically starting with the formation of the isothiazolo ring systemThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Scientific Research Applications
The compound Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester is a complex chemical structure that has garnered interest in various scientific research applications. This article explores its potential uses across several fields, including medicinal chemistry, agricultural science, and materials science.
Chemical Properties and Structure
Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester is characterized by its unique isothiazole ring structure, which contributes to its reactivity and biological activity. The presence of dioxo groups enhances its potential as a pharmacophore in drug development.
Antiviral Activity
Recent studies have indicated that compounds similar to Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester exhibit antiviral properties. Research has shown that derivatives of isothiazole can inhibit the replication of viruses such as Hepatitis C Virus (HCV) by disrupting viral replication mechanisms . The structural attributes of the compound may allow for similar applications in developing antiviral agents.
Anticancer Research
The compound's ability to interact with biological macromolecules suggests potential in anticancer therapy. Compounds with isothiazole moieties have been noted for their cytotoxic effects against various cancer cell lines. Preliminary studies indicate that modifications of this compound could enhance its selectivity and efficacy against tumor cells.
Neuroprotective Effects
Research has also pointed towards neuroprotective properties associated with isothiazole derivatives. These compounds may provide therapeutic benefits in neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation.
Pesticide Development
The unique chemical structure of Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester positions it as a candidate for developing new pesticides. Its ability to disrupt biological processes in pests could lead to the formulation of effective agrochemicals that minimize environmental impact while maximizing crop protection.
Herbicide Potential
Similar compounds have been explored for their herbicidal activities. The mechanism of action typically involves inhibiting specific biochemical pathways essential for plant growth. Future research could focus on optimizing this compound for enhanced herbicidal efficacy.
Polymer Chemistry
The incorporation of isothiazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This compound may serve as a monomer or additive in synthesizing advanced materials with tailored functionalities.
Nanotechnology
The unique structural features of Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester can be exploited in nanotechnology applications. Its potential to form stable nanoparticles could lead to advancements in drug delivery systems or diagnostic tools.
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited significant antiviral activity against HCV with an IC50 value indicating effective inhibition at low concentrations . This finding supports further exploration into its use as an antiviral agent.
Case Study 2: Agricultural Application
Field trials assessing the herbicidal efficacy of related isothiazole compounds showed promising results in controlling weed populations without adversely affecting crop yield. These results suggest that Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester could be developed into a viable herbicide formulation.
Case Study 3: Material Enhancement
Research involving polymer composites incorporating isothiazole derivatives revealed improved mechanical properties and thermal stability compared to traditional polymers. This opens avenues for developing high-performance materials suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, making it a valuable compound for studying biochemical processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may interact with enzymes and receptors in a specific manner .
Comparison with Similar Compounds
Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester can be compared with other similar compounds, such as:
Isothiazolo derivatives: These compounds share the isothiazolo ring system but differ in other functional groups.
Azepine derivatives: Compounds with the azepine ring system but different substituents.
Biological Activity
Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester (CAS Number: 1263181-13-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, and antiviral activities, along with relevant case studies and research findings.
The molecular formula of Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester is C12H22N2O4S, with a molar mass of approximately 290.38 g/mol. The structure includes a dioxo group and an isothiazole ring, which are known to influence biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of isothiazole compounds exhibit significant antibacterial properties. For instance, a study investigating various derivatives found that certain compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .
Table 1: Antibacterial Activity of Isothiazole Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Sample A | S. aureus | 625 |
Sample B | E. faecalis | 1250 |
Sample C | S. epidermidis | 750 |
Antifungal Activity
In addition to antibacterial properties, some derivatives have shown antifungal activity against strains such as Candida albicans. The tested compounds exhibited notable antifungal effects, indicating their potential as therapeutic agents against fungal infections .
Table 2: Antifungal Activity of Isothiazole Derivatives
Compound | Target Fungi | MIC (µg/mL) |
---|---|---|
Sample A | C. albicans | 500 |
Sample B | C. glabrata | 1000 |
Antiviral Activity
Research has also explored the antiviral potential of isothiazole derivatives against viruses such as Hepatitis C (HCV). A patent described a composition containing these compounds as effective in treating HCV, suggesting that the structural features of isothiazoles contribute to their antiviral efficacy .
Case Studies
One notable case study focused on a series of isothiazolo derivatives synthesized for their biological evaluation. The study reported that specific modifications to the isothiazole ring enhanced antibacterial activity significantly compared to unmodified structures. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups improved potency against bacterial strains .
Properties
Molecular Formula |
C12H22N2O4S |
---|---|
Molecular Weight |
290.38 g/mol |
IUPAC Name |
tert-butyl (3aS,8aS)-1,1-dioxo-2,3,3a,4,5,7,8,8a-octahydro-[1,2]thiazolo[4,5-d]azepine-6-carboxylate |
InChI |
InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-6-4-9-8-13-19(16,17)10(9)5-7-14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1 |
InChI Key |
WSBWLMPIZPKXGD-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CNS(=O)(=O)[C@H]2CC1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNS(=O)(=O)C2CC1 |
Origin of Product |
United States |
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